molecular formula C16H16N2O3 B4147046 4-nitro-N-(1-phenylpropyl)benzamide

4-nitro-N-(1-phenylpropyl)benzamide

Cat. No.: B4147046
M. Wt: 284.31 g/mol
InChI Key: GOQKVYMPNNCTCH-UHFFFAOYSA-N
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Description

4-nitro-N-(1-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzamide, featuring a nitro group at the para position of the benzene ring and a phenylpropyl group attached to the nitrogen atom

Properties

IUPAC Name

4-nitro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-15(12-6-4-3-5-7-12)17-16(19)13-8-10-14(11-9-13)18(20)21/h3-11,15H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQKVYMPNNCTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(1-phenylpropyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 1-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux.

Major Products Formed

    Reduction: 4-amino-N-(1-phenylpropyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 1-phenylpropylamine.

Scientific Research Applications

4-nitro-N-(1-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its amide and nitro functionalities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its structural features make it a candidate for drug development targeting specific biological pathways.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-(1-phenylpropyl)benzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide bond allows for hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their function. The phenylpropyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-phenylbenzamide: Lacks the phenylpropyl group, making it less hydrophobic and potentially less effective in binding to certain targets.

    4-nitro-N-(3-phenylpropyl)benzamide: Similar structure but with a different position of the phenylpropyl group, which may affect its binding properties and reactivity.

    4-nitro-N,N-di-n-propylbenzamide: Contains two propyl groups instead of a phenylpropyl group, altering its hydrophobicity and steric interactions.

Uniqueness

4-nitro-N-(1-phenylpropyl)benzamide is unique due to the presence of both a nitro group and a phenylpropyl group. This combination allows for a balance of hydrophobic and hydrophilic interactions, making it versatile in various chemical and biological applications. Its structure also provides multiple sites for chemical modifications, enhancing its utility as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitro-N-(1-phenylpropyl)benzamide, and how do reaction conditions influence yield and purity?

  • The synthesis of benzamide derivatives typically involves coupling reactions, nitration, or functional group transformations. For example, Scheme 7a in outlines a multi-step protocol using reagents like mCPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with triethylamine (NEt3) in acetonitrile. These conditions are critical for controlling regioselectivity and minimizing side products. Reaction time and temperature (e.g., 150°C for 5 min in AcOH, as in ) must be tightly regulated to avoid decomposition of nitro groups .

Q. Which analytical techniques are most effective for characterizing this compound?

  • UV/Vis spectroscopy (λmax ~255 nm, as in ) and high-performance liquid chromatography (HPLC) are standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the nitro group placement and amide bond integrity. Mass spectrometry (MS) validates molecular weight, particularly for detecting impurities like des-nitro byproducts .

Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions?

  • Stability studies should follow ICH guidelines, testing degradation under thermal stress (40–60°C), humidity (75% RH), and photolytic conditions. Accelerated stability data (e.g., -20°C for ≥5 years, as in ) provide benchmarks for long-term storage. Use HPLC to monitor decomposition products and kinetic modeling to predict shelf life .

Advanced Research Questions

Q. What methodological frameworks are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Align studies with a theoretical framework (e.g., receptor-ligand interaction models) to contextualize discrepancies. For instance, emphasizes iterative hypothesis testing: (1) Replicate prior assays under identical conditions; (2) Use isothermal titration calorimetry (ITC) to validate binding affinities; (3) Apply molecular docking to probe structural variations. Cross-reference findings with PubChem bioactivity data ( ) to identify outliers .

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

  • Employ a 2<sup>k</sup> factorial design ( ) to test variables like solvent polarity (DCM vs. acetonitrile), catalyst loading (HBTU), and temperature. Response surface methodology (RSM) can model interactions between factors. For chiral centers, incorporate asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and monitor enantioselectivity via chiral HPLC .

Q. What strategies mitigate nitro group reduction during functionalization of this compound?

  • Use mild reducing agents (e.g., catalytic hydrogenation at low pressure) instead of harsh conditions (e.g., LiAlH4). Protect the nitro group via temporary masking (e.g., Boc protection) during subsequent reactions. ’s oxidation step (KMnO4 in acetone) demonstrates selective transformation without nitro reduction .

Q. How should researchers integrate computational chemistry to predict the physicochemical properties of this compound?

  • Apply density functional theory (DFT) to calculate logP (lipophilicity), pKa (acidity), and solubility parameters. Tools like Gaussian or COSMO-RS can simulate solvent interactions. Validate predictions with experimental data (e.g., λmax in ) and PubChem’s QSAR models ( ) .

Q. What experimental approaches validate the proposed metabolic pathways of this compound in preclinical studies?

  • Use <sup>14</sup>C radiolabeling to track metabolite formation in hepatic microsomes. Combine LC-MS/MS for structural elucidation and comparative analysis with in silico metabolism tools (e.g., MetaSite). ’s medicinal chemistry applications highlight the need for CYP450 isoform-specific inhibition assays .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and meta-analyses of published datasets ().
  • Theoretical Alignment : Ground mechanistic studies in established frameworks (e.g., Hammett plots for substituent effects) to ensure academic rigor ( ).
  • Ethical Compliance : Adhere to safety protocols for nitro compounds (e.g., explosion risk assessment; ) and institutional review for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.